molecular formula C12H15N3O2 B1613917 5-(diethylamino)-1H-indazole-3-carboxylic acid CAS No. 885520-53-6

5-(diethylamino)-1H-indazole-3-carboxylic acid

Cat. No.: B1613917
CAS No.: 885520-53-6
M. Wt: 233.27 g/mol
InChI Key: YPJCLFHOCGPCMG-UHFFFAOYSA-N
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Description

5-(diethylamino)-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the diethylamino group and the carboxylic acid moiety in this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)-1H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted nitrobenzenes or the reaction of ortho-alkynyl anilines with azides.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where a suitable precursor, such as a halogenated indazole, reacts with diethylamine under basic conditions.

    Carboxylation: The carboxylic acid moiety can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the diethylamino group may be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are frequently employed.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(diethylamino)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to biological receptors or enzymes, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(diethylamino)-1H-indazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-(diethylamino)-1H-indazole-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

    5-(diethylamino)-1H-indazole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.

Uniqueness

5-(diethylamino)-1H-indazole-3-carboxylic acid is unique due to the presence of both the diethylamino group and the carboxylic acid moiety, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name

5-(diethylamino)-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-10-9(7-8)11(12(16)17)14-13-10/h5-7H,3-4H2,1-2H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJCLFHOCGPCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646229
Record name 5-(Diethylamino)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-53-6
Record name 5-(Diethylamino)-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylamino)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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